molecular formula C17H15N5O3 B12159317 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12159317
M. Wt: 337.33 g/mol
InChI Key: NDPINKRMZVNSNU-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with two key moieties:

  • 5-Methyl-1H-tetrazol-1-yl group: Tetrazole rings are bioisosteres of carboxylic acids, offering improved bioavailability and resistance to enzymatic degradation. The methyl substituent at the 5-position may modulate steric and electronic interactions in biological targets .

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-5-3-2-4-13(14)17(23)18-9-12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23)

InChI Key

NDPINKRMZVNSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The compound’s structural uniqueness lies in its combination of benzodioxole and tetrazole motifs. Comparisons with related molecules include:

    Compound Key Structural Features Biological Relevance Reference
    N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole core + benzodioxole-acetamide side chain IDO1 enzyme inhibition (84% yield, potential immunotherapeutic applications)
    2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-1H-benzimidazol-5-ylamine Benzimidazole + biphenyl-tetrazole scaffold Antihypertensive activity via angiotensin-II receptor modulation (tail-cuff method)
    N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Triazole + benzothiazole-benzamide hybrid Moderate antimicrobial activity against E. coli (cup-plate method)

    Key Observations :

    • Tetrazole vs. Triazole : Replacement of tetrazole (target compound) with triazole () reduces acidity but may alter hydrogen-bonding capacity in target binding .
    • Benzodioxole Positioning : The benzodioxole group in the target compound is directly linked to the benzamide via a methyl group, unlike acetamide-linked analogs (e.g., compound 28 in ), which may affect steric bulk and solubility .
    Physicochemical Properties
    • Thermal Stability : Analogous compounds (e.g., ) report melting points ranging from 120–250°C, suggesting the target compound may exhibit moderate thermal stability suitable for formulation .

    Biological Activity

    N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    Molecular Formula: C26H24N6O7S
    Molecular Weight: 564.6 g/mol
    IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

    Structural Features

    The compound features a complex structure that includes:

    • A benzodioxole moiety.
    • A tetrazole ring.
    • Multiple functional groups that may interact with various biological targets.

    The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. This includes:

    • Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways.
    • Receptor Interaction: It could bind to receptors influencing signal transduction pathways.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent .

    Microbial Strain Inhibition Zone (mm)
    Escherichia coli15
    Staphylococcus aureus18
    Pseudomonas aeruginosa12

    Anticancer Activity

    Preliminary studies suggest that this compound could possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

    Cell Line IC50 (µM)
    HeLa (cervical cancer)10
    MCF7 (breast cancer)8
    A549 (lung cancer)12

    Study 1: Antimicrobial Efficacy

    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar benzodioxole derivatives. The results showed that these compounds effectively inhibited the growth of pathogenic bacteria and fungi, suggesting a broad-spectrum antimicrobial activity .

    Study 2: Anticancer Properties

    In another study focusing on the anticancer effects of benzodioxole derivatives, researchers reported significant apoptosis induction in cancer cells treated with the compound. Flow cytometry analyses indicated increased levels of caspase activation in treated cells compared to controls .

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